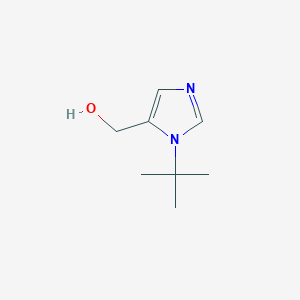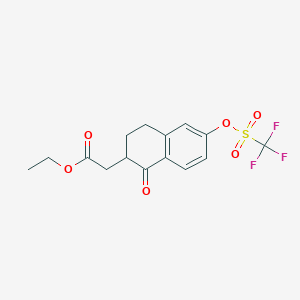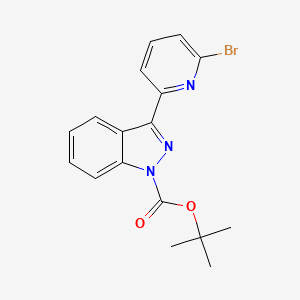
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via a Grignard reaction between acetone and methylmagnesium chloride.
Hydroxylation: The final step involves the hydroxylation of the imidazole ring to form the methanol group.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
化学反应分析
Types of Reactions
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-5-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield imidazole derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: Imidazole-5-carboxylic acid.
Reduction: Various imidazole derivatives.
Substitution: Imidazole derivatives with different substituents.
科学研究应用
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-(Tert-butyl)-1H-imidazol-5-YL)methanol involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1H-Imidazole-5-methanol: Lacks the tert-butyl group, making it less lipophilic and stable.
2-Methyl-1H-imidazole-5-methanol: Similar structure but with a methyl group instead of a tert-butyl group.
Uniqueness
(1-(Tert-butyl)-1H-imidazol-5-YL)methanol is unique due to its enhanced stability and lipophilicity, which make it a valuable intermediate in various chemical reactions and applications. The presence of the tert-butyl group also increases its resistance to metabolic degradation .
属性
分子式 |
C8H14N2O |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(3-tert-butylimidazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)10-6-9-4-7(10)5-11/h4,6,11H,5H2,1-3H3 |
InChI 键 |
CCUPDXMAVBVZOO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C=NC=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)

![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)





![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)

![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)

